trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride
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Overview
Description
trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride: is a chemical compound with the molecular formula C11H15ClFNO2 and a molecular weight of 247.69 g/mol . This compound is characterized by the presence of a cyclobutanamine core substituted with a fluoro-methoxyphenoxy group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanamine with 4-fluoro-3-methoxyphenol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the fluoro and methoxy positions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of fluoro-methoxyphenoxy groups on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in modulating the compound’s activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine hydrochloride
- trans-3-fluoro-3-methylcyclobutan-1-amine hydrochloride
- trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutan-1-amine hydrochloride
Comparison: Compared to similar compounds, trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine hydrochloride is unique due to the specific positioning of the fluoro and methoxy groups. This unique arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15ClFNO2 |
---|---|
Molecular Weight |
247.69 g/mol |
IUPAC Name |
3-(4-fluoro-3-methoxyphenoxy)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-14-11-6-8(2-3-10(11)12)15-9-4-7(13)5-9;/h2-3,6-7,9H,4-5,13H2,1H3;1H |
InChI Key |
JJJLNTVPLOLXHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CC(C2)N)F.Cl |
Origin of Product |
United States |
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